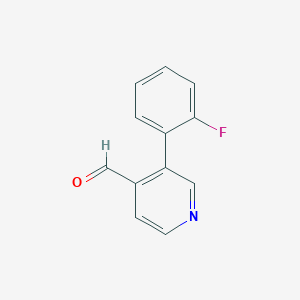
3-(2-Fluorophenyl)isonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)isonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes It features a fluorophenyl group attached to the third position of the isonicotinaldehyde structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)isonicotinaldehyde typically involves the reaction of 2-fluorobenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)isonicotinaldehyde involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-[(2,6-difluorophenyl)ethynyl]isonicotinaldehyde
- 2-(4-Fluorophenyl)isonicotinaldehyde
- 2-Chloro-6-(4-fluorophenyl)isonicotinaldehyde
Uniqueness
3-(2-Fluorophenyl)isonicotinaldehyde is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where fluorine’s presence can enhance activity or selectivity .
Propiedades
Fórmula molecular |
C12H8FNO |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-4-2-1-3-10(12)11-7-14-6-5-9(11)8-15/h1-8H |
Clave InChI |
SDIZCXLWWWHPMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


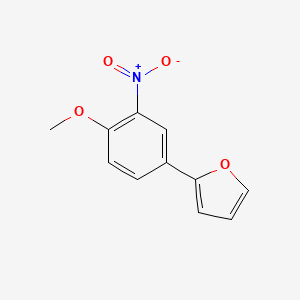
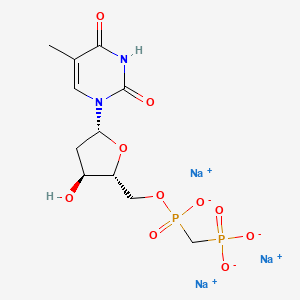
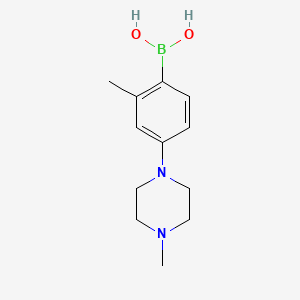
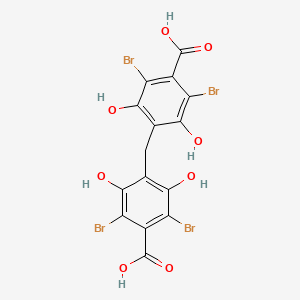
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)
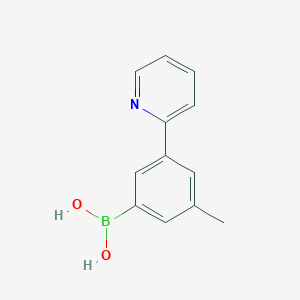
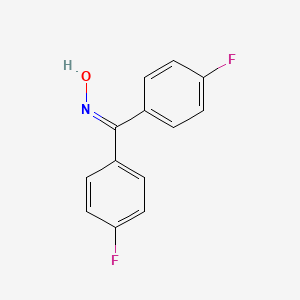
![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
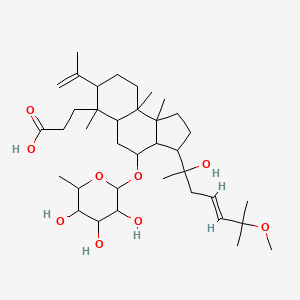
![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
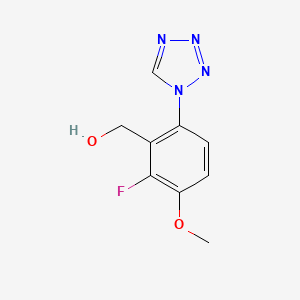

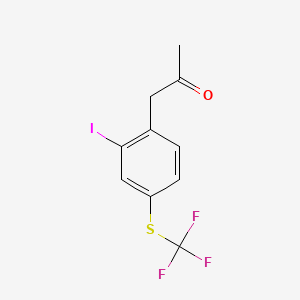
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
